molecular formula C10H13NO2 B2891732 3-(tert-Butyl)picolinic acid CAS No. 1211584-45-0

3-(tert-Butyl)picolinic acid

Cat. No. B2891732
CAS RN: 1211584-45-0
M. Wt: 179.219
InChI Key: MYWYWSXWJWFNLI-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinic acid is a biochemical reagent . It has a molecular formula of C10H13NO2 and a molar mass of 179.22 . It is stored at room temperature .


Physical And Chemical Properties Analysis

3-(tert-Butyl)picolinic acid is stored at room temperature . Further physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

3-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, 3-(tert-Butyl)picolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs can inhibit viral replication and packaging, making it a potential anti-viral agent .

Biochemical Pathways

Picolinic acid, the parent compound, is a metabolite of tryptophan and plays a key role in zinc transport . By binding to ZFPs, it can disrupt normal cell homeostatic functions and viral replication .

Pharmacokinetics

The parent compound, picolinic acid, is known to be a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the ADME properties of 3-(tert-Butyl)picolinic acid and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 3-(tert-Butyl)picolinic acid’s action are largely based on its interaction with ZFPs. By binding to these proteins and disrupting their function, it can inhibit viral replication and packaging, potentially exerting anti-viral effects . It may also disrupt normal cell homeostatic functions .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other substances

properties

IUPAC Name

3-tert-butylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYWSXWJWFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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